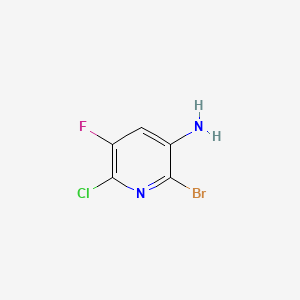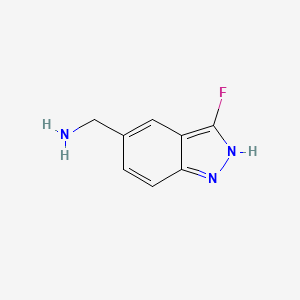
3-Fluoro-1H-indazole-5-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-1H-indazol-5-yl)methanamine is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities. The compound features a fluorine atom at the 3-position of the indazole ring and a methanamine group at the 5-position. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-1H-indazol-5-yl)methanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methanamine Group: The methanamine group is attached through reductive amination, where the indazole derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 1-(3-fluoro-1H-indazol-5-yl)methanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-fluoro-1H-indazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced indazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxo-indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
1-(3-fluoro-1H-indazol-5-yl)methanamine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-1H-indazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
- 1-(3-Chloro-1H-indazol-5-yl)methanamine
- 1-(3-Bromo-1H-indazol-5-yl)methanamine
- 1-(3-Methyl-1H-indazol-5-yl)methanamine
Comparison: 1-(3-fluoro-1H-indazol-5-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(3-fluoro-2H-indazol-5-yl)methanamine |
InChI |
InChI=1S/C8H8FN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) |
InChI Key |
WBKZXEIWRCXFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)
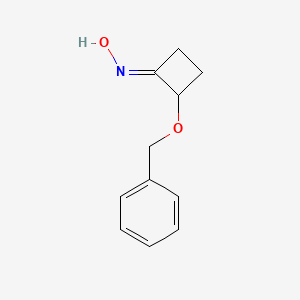

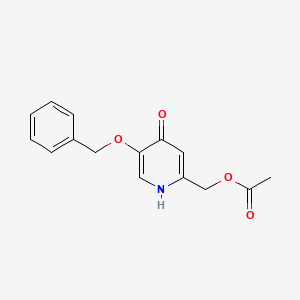
![6-[[4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13901125.png)
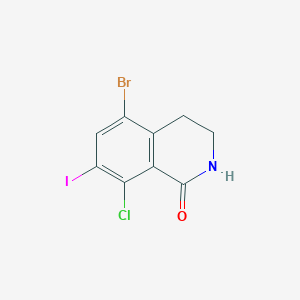

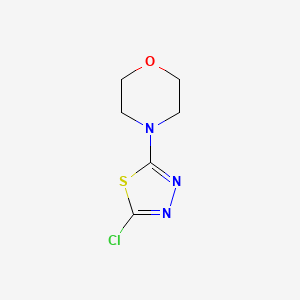
![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)

![Tert-butyl 6,6-difluoro-1,2,3,3a,5,6a-hexahydropyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13901157.png)
![2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide](/img/structure/B13901158.png)
